molecular formula C12H22O B14626915 4-Ethoxy-2,6-dimethylocta-2,6-diene CAS No. 54009-88-0

4-Ethoxy-2,6-dimethylocta-2,6-diene

Cat. No.: B14626915
CAS No.: 54009-88-0
M. Wt: 182.30 g/mol
InChI Key: KDFYVNJOCWRNNM-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-dimethylocta-2,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and is characterized by the presence of an ethoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,6-dimethylocta-2,6-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,6-dimethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, ethyl iodide

Major Products Formed

Scientific Research Applications

4-Ethoxy-2,6-dimethylocta-2,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,6-dimethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. For example, in biological systems, it may interact with enzymes that catalyze reactions involving dienes, affecting the enzyme’s activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,6-dimethylocta-2,6-diene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

54009-88-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-ethoxy-2,6-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O/c1-6-11(5)9-12(13-7-2)8-10(3)4/h6,8,12H,7,9H2,1-5H3

InChI Key

KDFYVNJOCWRNNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=CC)C)C=C(C)C

Origin of Product

United States

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